3-Fluoro-2-nitrobenzoic acid

Catalog No.
S738453
CAS No.
1000339-51-4
M.F
C7H4FNO4
M. Wt
185.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-2-nitrobenzoic acid

CAS Number

1000339-51-4

Product Name

3-Fluoro-2-nitrobenzoic acid

IUPAC Name

3-fluoro-2-nitrobenzoic acid

Molecular Formula

C7H4FNO4

Molecular Weight

185.11 g/mol

InChI

InChI=1S/C7H4FNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11)

InChI Key

DTGONJAUUOWYGB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C(=O)O

Synthesis and Applications:

-Fluoro-2-nitrobenzoic acid is a versatile intermediate used in the synthesis of various organic compounds. Its presence of both a fluorine atom and a nitro group makes it a valuable building block for diverse applications.

  • Pharmaceuticals: 3-Fluoro-2-nitrobenzoic acid serves as a precursor for the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and anti-cancer agents. For instance, it is a key intermediate in the synthesis of Flubufen, a nonsteroidal anti-inflammatory drug [].
  • Agrochemicals: This compound also finds its application in the development of agrochemicals. It can be used as a starting material for the synthesis of herbicides, fungicides, and insecticides [].
  • Dyestuffs: 3-Fluoro-2-nitrobenzoic acid plays a role in the production of dyes and pigments. It can be used to create dyes with specific colors and properties [].

Research in Material Science:

-Fluoro-2-nitrobenzoic acid has been explored in the development of novel materials with unique properties:

  • Liquid Crystals: This compound has been investigated for its potential use in the development of liquid crystals. Its specific molecular structure can influence the properties of liquid crystals, making them suitable for various applications in displays and optoelectronics [].
  • Metal-Organic Frameworks (MOFs): Research suggests that 3-Fluoro-2-nitrobenzoic acid can be used as a ligand in the synthesis of MOFs. These porous materials have potential applications in gas storage, separation, and catalysis [].

Additional Research Areas:

-Fluoro-2-nitrobenzoic acid is also being investigated in other areas of scientific research, including:

  • Organic electronics: This compound is being explored for its potential use in organic light-emitting diodes (OLEDs) and organic solar cells [].
  • Biomedical research: Studies are ongoing to explore the potential biological activities of 3-Fluoro-2-nitrobenzoic acid and its derivatives [].

3-Fluoro-2-nitrobenzoic acid is an aromatic compound with the molecular formula C₇H₄FNO₄ and a molecular weight of approximately 185.11 g/mol. It features a fluoro group and a nitro group attached to a benzoic acid structure, making it a unique member of the benzoic acid derivatives. The compound is characterized by its solid state at room temperature and has a density of about 1.6 g/cm³. Its boiling point is reported to be around 354.2 °C, while specific melting point data remains unavailable .

As with most nitro-aromatic compounds, 3-Fluoro-2-nitrobenzoic acid is likely to be a potential irritant and may exhibit harmful effects upon ingestion or inhalation. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment like gloves, eye protection, and a well-ventilated fume hood [].

Typical of aromatic compounds, including electrophilic aromatic substitution and nucleophilic substitution due to the presence of both electron-withdrawing (nitro) and electron-donating (fluoro) groups. For example, it can undergo nitration to yield further substituted nitro derivatives, demonstrating regioselectivity influenced by the existing substituents on the aromatic ring . Additionally, it can react with bases to form salts or undergo hydrolysis under certain conditions.

Several methods can be employed to synthesize 3-fluoro-2-nitrobenzoic acid:

  • Nitration of 3-Fluorobenzoic Acid: This method involves the nitration of 3-fluorobenzoic acid using a mixture of nitric and sulfuric acids, allowing for regioselective introduction of the nitro group.
  • Fluorination of 2-Nitrobenzoic Acid: This approach entails the fluorination of 2-nitrobenzoic acid using fluorinating agents such as potassium fluoride in a suitable solvent.
  • Direct Electrophilic Substitution: Utilizing electrophilic substitution reactions where suitable electrophiles are introduced to the aromatic ring under controlled conditions .

3-Fluoro-2-nitrobenzoic acid finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its potential biological activity.
  • Chemical Research: Utilized in studies related to organic synthesis and reaction mechanisms involving aromatic compounds.
  • Material Science: Its derivatives may be used in developing polymers or materials with specific properties due to their unique chemical structure .

3-Fluoro-2-nitrobenzoic acid shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaUnique Features
2-Nitrobenzoic AcidC₇H₅NO₂Lacks fluorine; more acidic due to no electron-withdrawing group.
3-Fluorobenzoic AcidC₇H₅FSimilar structure but without nitro group; less reactive towards electrophiles.
4-Fluoro-2-nitrobenzoic AcidC₇H₄FNO₄Different position of fluoro group; may exhibit different reactivity patterns.
3-Chloro-2-nitrobenzoic AcidC₇H₄ClNO₄Chlorine instead of fluorine; differing electronic properties affecting stability and reactivity.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Fluoro-2-nitrobenzoic acid

Dates

Modify: 2023-08-15

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